molecular formula C11H11N3O4S2 B12219403 (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12219403
M. Wt: 313.4 g/mol
InChI Key: TWBGOVIPOLAUBT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a thiadiazole ring, a furan ring, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of a thiosemicarbazide derivative with an appropriate sulfonyl chloride. The furan ring is then introduced via a condensation reaction with a furan aldehyde under acidic or basic conditions. The final step involves the formation of the enamide linkage through a coupling reaction with an appropriate amide or ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethylthiol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiadiazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.

Properties

Molecular Formula

C11H11N3O4S2

Molecular Weight

313.4 g/mol

IUPAC Name

(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C11H11N3O4S2/c1-2-20(16,17)11-14-13-10(19-11)12-9(15)6-5-8-4-3-7-18-8/h3-7H,2H2,1H3,(H,12,13,15)/b6-5+

InChI Key

TWBGOVIPOLAUBT-AATRIKPKSA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.